Bempedoic Acid

Description

High levels of LDL cholesterol (LDL-C) are a major risk factor for cardiovascular events. Caused by genetic mutations or lifestyle factors, hypercholesterolemia can significantly reduce quality of life and increase the risk of mortality from cardiovascular disease. About 1 in 4 patients, or 15 million Americans with elevated LDL-C, are insufficiently managed with maximally tolerated statin therapy alone, requiring additional treatment for hypercholesterolemia. this compound is first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor used once a day for reducing LDL cholesterol levels in statin-refractory patients. It was developed by Esperion Therapeutics Inc. and approved by the FDA on February 21, 2020. A combination product of this compound and [ezetimibe] was approved on February 26, 2020 for increased control of LDL cholesterol levels in patients experiencing refractory elevations despite previous statin treatment.

This compound is an Adenosine Triphosphate-Citrate Lyase Inhibitor. The mechanism of action of this compound is as an Adenosine Triphosphate-Citrate Lyase Inhibitor.

This compound is a small molecule inhibitor of adenosine triphosphate-citrate lyase that is used as a cholesterol lowering agent in patients with hypercholesterolemia and high risk or with known atherosclerotic cardiovascular disease who fail to have an adequate response or are intolerant of conventional statin therapy. This compound is associated with a low rate of mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and to rare instances of clinically apparent acute liver injury.

This compound is an orally bioavailable prodrug and inhibitor of adenosine triphosphate-citrate lyase (ACL), with anti-hyperlipidemic activity. Upon oral administration, this compound becomes activated to its thioester form with coenzyme A (CoA) by the enzyme very long-chain acyl-CoA synthetase 1 (ACSVL1; SLC27A2) in the liver. The activated form inhibits ACL, thereby preventing the liver's biosynthesis of cholesterol. This lowers low-density lipoprotein cholesterol (LDL-C) levels. ACL is an enzyme upstream of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase in the cholesterol biosynthesis pathway.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and has 6 approved and 3 investigational indications.

inhibits ATP citrate lyase (ACL); has anti-atherosclerotic activity

See also: this compound; ezetimibe (component of).

Properties

IUPAC Name |

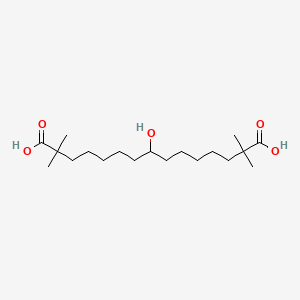

8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHMLYSLQUKXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027952 | |

| Record name | Bempedoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738606-46-7 | |

| Record name | ETC 1002 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738606-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bempedoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0738606467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bempedoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bempedoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMPEDOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJ6Z6Q368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

87-92 | |

| Record name | Bempedoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Bempedoic Acid's Role in the Cholesterol Synthesis Pathway: A Technical Guide

Abstract

Bempedoic acid is a first-in-class, orally administered, non-statin lipid-lowering agent designed for patients with hypercholesterolemia, particularly those with statin intolerance. It operates through a novel, liver-specific dual mechanism of action. As a prodrug, this compound is activated to bempedoyl-CoA, which subsequently inhibits ATP-citrate lyase (ACL), a key enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. This inhibition reduces hepatic cholesterol synthesis, leading to the upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from circulation. Additionally, this compound activates AMP-activated protein kinase (AMPK), further contributing to the modulation of lipid and glucose metabolism and exerting anti-inflammatory effects. This technical guide provides an in-depth exploration of the biochemical pathways, quantitative effects, and key experimental methodologies related to this compound's role in cholesterol management.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary risk factor for atherosclerotic cardiovascular disease (ASCVD).[1] Statins, which inhibit HMG-CoA reductase, are the cornerstone of LDL-C lowering therapy.[2] However, a significant portion of patients fail to reach their LDL-C goals due to statin intolerance, often manifesting as muscle-related side effects.[3][4] This has driven the development of alternative and complementary therapeutic strategies. This compound (formerly ETC-1002) is a novel agent that targets the cholesterol synthesis pathway at a different enzymatic step than statins, offering a valuable option for managing hyperlipidemia.[3][5]

The Cholesterol Synthesis Pathway: A Primer

The synthesis of cholesterol is a complex process primarily occurring in the liver.[5] It begins with the transport of citrate from the mitochondria into the cytoplasm. In the cytoplasm, the enzyme ATP-citrate lyase (ACL) plays a pivotal role by catalyzing the conversion of citrate into acetyl-CoA and oxaloacetate.[5][6] This cytoplasmic acetyl-CoA is the fundamental building block for the synthesis of both cholesterol and fatty acids.[6][7] Acetyl-CoA is then converted through a series of steps to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate by HMG-CoA reductase (HMGCR). This step, catalyzed by HMGCR, is the rate-limiting step in cholesterol synthesis and is the target of statin drugs.[7][8]

References

- 1. Efficacy and Safety of this compound in Patients With Hyperlipidemia and Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on atherogenic lipids and inflammation: A meta-analysis | Clínica e Investigación en Arteriosclerosis [elsevier.es]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]

Bempedoic Acid and AMP-Activated Protein kinase (AMPK) Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempedoic acid is a first-in-class oral therapeutic agent approved for the treatment of hypercholesterolemia. Its mechanism of action is distinguished by a dual effect on lipid and glucose metabolism, primarily through the inhibition of ATP-citrate lyase (ACL) and the activation of AMP-activated protein kinase (AMPK). This guide provides a comprehensive technical overview of the core mechanisms of this compound, with a specific focus on its interaction with AMPK. It consolidates quantitative data from pivotal preclinical and clinical studies, details the experimental protocols used to elucidate its mechanism, and visualizes the key pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach

This compound is a prodrug that undergoes conversion to its active form, bempedoyl-CoA (ETC-1002-CoA), primarily in the liver by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[1][2][3][4][5] The liver-specific expression of ACSVL1 is a key feature of this compound, as it is largely absent in skeletal muscle, thereby minimizing the risk of muscle-related side effects commonly associated with statins.[1][3][4][6]

The therapeutic effects of this compound are mediated through two distinct but complementary pathways:

-

Inhibition of ATP-Citrate Lyase (ACL): Bempedoyl-CoA is a potent competitive inhibitor of ACL, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[4][7][8] By inhibiting ACL, bempedoyl-CoA reduces the synthesis of acetyl-CoA in the cytosol, a fundamental building block for both cholesterol and fatty acid synthesis.[2][8] This leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL-cholesterol (LDL-C) from the circulation.[2][7][8]

-

Activation of AMP-Activated Protein Kinase (AMPK): this compound also activates AMPK, a central regulator of cellular energy homeostasis.[1][9][10][11] AMPK activation further contributes to the reduction of cholesterol and fatty acid synthesis by phosphorylating and inactivating key enzymes such as HMG-CoA reductase and acetyl-CoA carboxylase (ACC).[1][11] This activation of AMPK by this compound has been shown to be independent of changes in cellular AMP/ATP ratios, suggesting a direct or allosteric mode of activation.[12]

The synergistic action of ACL inhibition and AMPK activation results in a significant reduction in LDL-C levels and also a notable decrease in high-sensitivity C-reactive protein (hsCRP), a marker of inflammation.[1][9][11][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Data on this compound's Mechanism of Action

| Parameter | Value | Experimental System | Reference |

| ACL Inhibition by ETC-1002-CoA (Ki) | 2 µM | Recombinant human ACL | [8] |

| AMPK Activation by ETC-1002 | Concentration-dependent increase in p-AMPK | HepG2 cells | [12] |

| AMPK Activation by ETC-1002-CoA | Dose-dependent activation | Purified recombinant human AMPKα1β1γ1 | [1] |

Table 2: Clinical Trial Data on the Efficacy of this compound (180 mg daily)

| Clinical Trial | Parameter | Placebo-Corrected Reduction | Patient Population | Reference |

| CLEAR Harmony | LDL-C at Week 12 | -18.1% | Patients on maximally tolerated statin therapy | [14] |

| hsCRP at 12 months | -20.6% | Patients on maximally tolerated statin therapy | [2] | |

| CLEAR Wisdom | LDL-C at Week 12 | -17.4% | Patients on maximally tolerated statin therapy | [6][12] |

| hsCRP at Week 12 | Median reduction of 18.7% | Patients on maximally tolerated statin therapy | [8] | |

| CLEAR Serenity | LDL-C at Week 12 | -21.4% | Statin-intolerant patients | [3][15] |

| hsCRP at Week 12 | -24.3% | Statin-intolerant patients | [3] | |

| CLEAR Outcomes | LDL-C at 6 months | -21.1% | Statin-intolerant patients | [1][2][16] |

| hsCRP at 6 months | -21.6% | Statin-intolerant patients | [1][2][16] | |

| Pooled Phase 3 Data (Pool 1) | hsCRP Reduction in patients with baseline hsCRP ≥2 mg/L | 38.7% achieved hsCRP <2 mg/L | Patients on maximally tolerated statins | [17] |

| Pooled Phase 3 Data (Pool 2) | hsCRP Reduction in patients with baseline hsCRP ≥2 mg/L | 40.7% achieved hsCRP <2 mg/L | Patients on no or low-dose statins | [17] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the dual mechanism of action of this compound, from its activation in the liver to its downstream effects on cholesterol synthesis and AMPK activation.

Caption: this compound's dual mechanism of action in the hepatocyte.

Experimental Workflow for Assessing AMPK Activation

This diagram outlines a typical workflow for determining the effect of this compound on AMPK activation in a cellular context.

Caption: Workflow for evaluating this compound-induced AMPK activation.

Logical Relationship of this compound's Dual Action

This diagram illustrates the logical flow from the administration of this compound to its ultimate therapeutic effects.

Caption: Logical flow of this compound's mechanism to therapeutic outcomes.

Detailed Experimental Protocols

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a direct, homogeneous assay to measure ACL activity and its inhibition.[10][18][19]

Materials:

-

Recombinant human ACL enzyme

-

[14C]-Citrate (radiolabeled substrate)

-

Coenzyme A (CoA)

-

ATP

-

MgCl2

-

Reaction Buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl2, 10 mM KCl, 10 mM DTT, 0.1 mM CoA, 0.4 mM ATP, 0.01% β-lactoglobulin)

-

EDTA (for quenching the reaction)

-

MicroScint-O scintillation fluid

-

384-well plates

-

TopCount scintillation counter

Procedure:

-

Reaction Setup: In a 384-well plate, prepare the reaction mixture containing the reaction buffer, recombinant human ACL enzyme, and varying concentrations of the inhibitor (bempedoyl-CoA).

-

Initiation: Start the reaction by adding [14C]-citrate to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding EDTA to each well.

-

Detection: Add MicroScint-O to each well. This scintillation fluid selectively detects the product, [14C]-acetyl-CoA, over the substrate, [14C]-citrate.

-

Measurement: After an overnight incubation at room temperature with shaking, measure the radioactivity in each well using a TopCount scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 and Ki values.

AMPK Activation Assay (Western Blot for Phospho-AMPK)

This protocol outlines the steps for assessing AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.[20][21][22]

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells to a desired confluency. Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total AMPKα to normalize for protein loading.

-

Data Analysis: Perform densitometric analysis of the bands to determine the ratio of phospho-AMPKα to total AMPKα. Calculate the fold-change in AMPK phosphorylation relative to the vehicle control.

In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)

This protocol describes a method to directly measure the kinase activity of immunoprecipitated or recombinant AMPK.

Materials:

-

Purified recombinant AMPK or cell lysates containing AMPK

-

Anti-AMPKα antibody and Protein A/G agarose beads (for immunoprecipitation)

-

SAMS peptide (a synthetic substrate for AMPK)

-

Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl2, 0.2 mM AMP)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

AMPK Immunoprecipitation (if using cell lysates): Incubate cell lysates with an anti-AMPKα antibody, followed by the addition of Protein A/G agarose beads to pull down the AMPK protein complex.

-

Kinase Reaction: Resuspend the immunoprecipitated AMPK or add purified recombinant AMPK to a kinase reaction buffer containing the SAMS peptide.

-

Initiation: Start the reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Spotting: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measurement: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated SAMS peptide and thus reflects AMPK activity.

-

Data Analysis: Compare the kinase activity in samples treated with this compound to control samples.

Conclusion

This compound represents a significant advancement in the management of hypercholesterolemia, offering a dual mechanism of action that addresses both cholesterol synthesis and cellular energy regulation. Its liver-specific activation minimizes the risk of myopathy, providing a valuable therapeutic option for a broad range of patients, including those who are statin-intolerant. The activation of AMPK by this compound not only contributes to its lipid-lowering effects but may also confer additional metabolic benefits, such as improved glucose metabolism and reduced inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the science of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound on angiotensin-II induced hypertension and vascular tissue remodelling in renal hypertensive rats through AMPK multiple signalling pathways modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 4. Lipid Accumulation in HepG2 Cells Is Attenuated by Strawberry Extract through AMPK Activation [mdpi.com]

- 5. ETC-1002 regulates immune response, leukocyte homing, and adipose tissue inflammation via LKB1-dependent activation of macrophage AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound for Heterozygous Familial Hypercholesterolemia: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]

- 16. elsevier.es [elsevier.es]

- 17. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Targeting the adenosine monophosphate-activated protein kinase signalling pathway by this compound attenuates Angiotensin II-induced cardiac remodelling in renovascular hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Bempedoic Acid: An In-depth Analysis of its Effects on Glucose Metabolism and Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor approved for the treatment of hypercholesterolemia. Beyond its established lipid-lowering effects, a significant body of evidence has emerged detailing its impact on glucose metabolism and insulin sensitivity. Unlike some statins which have been associated with an increased risk of new-onset diabetes, this compound demonstrates a neutral to modestly favorable glycemic profile. This technical guide provides a comprehensive overview of the underlying mechanisms, summarizes quantitative data from pivotal clinical trials, details experimental protocols, and visualizes the key pathways involved. The findings suggest that this compound's unique, liver-specific mechanism of action offers a cardiovascular risk reduction strategy without adversely affecting glycemic control.

Core Mechanism of Action on Glucose Homeostasis

This compound is a prodrug that is activated to bempedoyl-CoA by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but absent in skeletal muscle.[1][2] This liver-specific activation is central to its metabolic effects and safety profile. The drug's influence on glucose metabolism is primarily attributed to a dual mechanism: the inhibition of ATP-citrate lyase (ACLY) and the activation of AMP-activated protein kinase (AMPK).[1][3][4]

-

ATP-Citrate Lyase (ACLY) Inhibition : Bempedoyl-CoA directly inhibits ACLY, a critical enzyme that links carbohydrate metabolism to the synthesis of cholesterol and fatty acids.[5][6][7] By blocking ACLY, this compound reduces the cytosolic pool of acetyl-CoA and oxaloacetate. The reduction in oxaloacetate, a key substrate for gluconeogenesis, is believed to contribute to decreased hepatic glucose production.[8][9]

-

AMP-Activated Protein Kinase (AMPK) Activation : this compound also activates AMPK, a master regulator of cellular and whole-body energy homeostasis.[1][3] AMPK activation leads to the downregulation of key rate-limiting enzymes in the gluconeogenesis pathway, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][9] This action further suppresses hepatic glucose output and is a mechanism shared with metformin, a first-line therapy for type 2 diabetes.[1]

The combination of reduced substrate availability for gluconeogenesis (via ACLY inhibition) and direct enzymatic downregulation (via AMPK activation) results in a coordinated reduction in hepatic glucose synthesis.[3][8]

Quantitative Clinical Data

A post hoc pooled analysis of four Phase 3, randomized, double-blind, placebo-controlled trials (N=3621) provides the most robust quantitative data on the glycemic effects of this compound.[10][11][12] Patients were stratified by baseline glycemic status: normoglycemia, prediabetes, or diabetes.[10]

Effects on HbA1c and Fasting Glucose

This compound demonstrated modest but statistically significant improvements in HbA1c for patients with pre-existing glycemic abnormalities, without adversely affecting fasting glucose levels.[10][11]

| Parameter | Baseline Glycemic Status | This compound (Change from Baseline) | Placebo (Change from Baseline) | Placebo-Corrected Difference | P-value |

| HbA1c (%) | Diabetes | -0.15% | +0.04% | -0.12% | < .0001 |

| Prediabetes | -0.07% | -0.01% | -0.06% | < .0001 | |

| Normoglycemia | -0.01% | 0.00% | -0.01% | NS | |

| Fasting Glucose (mg/dL) | Diabetes | -1.8 mg/dL | +3.6 mg/dL | -5.4 mg/dL | NS |

| Prediabetes | -1.8 mg/dL | -0.9 mg/dL | -0.9 mg/dL | NS | |

| Normoglycemia | -0.9 mg/dL | -0.9 mg/dL | 0.0 mg/dL | NS | |

| Data sourced from a pooled analysis of four Phase 3 trials at Week 12.[10][11] |

Incidence of New-Onset Diabetes

Critically, treatment with this compound was not associated with an increased risk of developing type 2 diabetes.[13][14] The annual rate of new-onset diabetes was numerically lower in the this compound group compared to placebo for patients with both normoglycemia and prediabetes at baseline.[10][11][12]

| Baseline Glycemic Status | This compound (Annual Rate) | Placebo (Annual Rate) | Hazard Ratio (vs. Placebo) |

| Prediabetes (n=1868) | 4.7% | 5.9% | 0.796 (P=0.2819) |

| Normoglycemia (n=618) | 0.3% | 0.8% | Not Significant |

| Data from a pooled analysis with a median follow-up of 1 year.[10][11][12] |

Effects on Body Weight

The pooled analysis also revealed a modest but significant reduction in body weight for patients with diabetes and prediabetes treated with this compound compared to placebo.[10] In the CLEAR Outcomes trial, a weight change of -0.64 kg was observed in patients with diabetes at study completion (P < 0.0001).[13]

| Baseline Glycemic Status | This compound vs. Placebo (Between-group change) | P-value |

| Diabetes | -0.4 kg | 0.090 |

| Prediabetes | -0.5 kg | 0.008 |

| Data from a pooled analysis at Week 12.[10] |

Experimental Protocols: Phase 3 Pooled Analysis Methodology

The quantitative data presented are derived from a patient-level pooled analysis of four pivotal Phase 3 clinical trials: CLEAR Harmony, CLEAR Wisdom, CLEAR Serenity, and CLEAR Tranquility.[10][11][15]

Study Design

-

Trial Structure : All four studies were randomized, double-blind, placebo-controlled, parallel-group trials.[15][16]

-

Duration : Treatment duration ranged from 12 to 52 weeks.[11]

-

Randomization : Patients were randomized in a 2:1 ratio to receive either this compound or a matching placebo.[11][16]

Patient Population

-

Inclusion Criteria : Patients with hypercholesterolemia requiring additional LDL-C lowering despite being on maximally tolerated statin therapy were enrolled.[10][11] The CLEAR Outcomes trial specifically enrolled statin-intolerant patients.[17]

-

Glycemic Stratification : For the post hoc analysis, patients were categorized at baseline based on their glycemic status:

Intervention

Endpoints and Assessments

-

Primary Efficacy Endpoint (Lipids) : Percent change from baseline in LDL-C.

-

Glycemic Endpoints (Post Hoc Analysis) :

-

Safety Assessments : Monitoring of adverse events, including prespecified events of special interest like new-onset diabetes/hyperglycemia.[10]

Conclusion and Implications

The available evidence from preclinical and large-scale clinical studies consistently indicates that this compound does not adversely affect glucose metabolism or insulin sensitivity. Its unique, liver-targeted dual mechanism of ACLY inhibition and AMPK activation contributes to a neutral-to-favorable glycemic profile.[1][3] A pooled analysis of Phase 3 trials shows that this compound does not worsen glycemic control and may lead to modest reductions in HbA1c in individuals with diabetes or prediabetes.[10][11] Furthermore, and in stark contrast to the known risks associated with some statins, this compound does not increase the incidence of new-onset diabetes.[13][14][18]

For researchers and drug development professionals, this compound represents a valuable therapeutic option for LDL-C lowering, particularly for patients with underlying metabolic syndrome, prediabetes, diabetes, or those who are statin-intolerant. Its metabolic profile suggests it can be integrated into treatment regimens without the concern of precipitating or exacerbating dysglycemia, addressing a key unmet need in cardiovascular risk management.

References

- 1. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: effect of ATP-citrate lyase inhibition on low-density lipoprotein cholesterol and other lipids. - Dialnet [dialnet.unirioja.es]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]

- 6. Effect of this compound on hepatic glucose production: an in vitro and in vivo study. | Ricerc@Sapienza [research.uniroma1.it]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound in patients with type 2 diabetes mellitus, prediabetes, and normoglycaemia: A post hoc analysis of efficacy and glycaemic control using pooled data from phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. This compound Reassures in Patients With and Without Diabetes: CLEAR Outcomes | tctmd.com [tctmd.com]

- 14. This compound does not increase risk of glycemia or new onset diabetes - - PACE-CME [pace-cme.org]

- 15. ahajournals.org [ahajournals.org]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. Cholesterol Lowering via this compound, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]

- 18. Lipid-lowering this compound does not hasten or worsen diabetes | MDedge [mdedge.com]

Bempedoic Acid: A Dual-Action Therapeutic Agent with Anti-inflammatory Properties Beyond Cholesterol Reduction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bempedoic acid is an established lipid-lowering therapy that primarily functions by inhibiting ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1] Emerging evidence from a compelling body of preclinical and clinical research, however, illuminates a distinct and significant anti-inflammatory role for this compound that is independent of its effects on low-density lipoprotein cholesterol (LDL-C).[2][3] This technical guide provides a comprehensive overview of the mechanisms underpinning these anti-inflammatory properties, presents quantitative data from pivotal clinical trials, details relevant experimental methodologies, and visualizes the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's dual therapeutic potential in managing cardiovascular risk.

Core Anti-inflammatory Mechanism: AMPK Activation

The primary anti-inflammatory effects of this compound are attributed to its ability to activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a pivotal role in regulating metabolic and inflammatory processes.[4][5][6]

-

Mechanism of Activation: this compound, in its prodrug form, can activate AMPK.[7] This activation is not dependent on its conversion to the active form, bempedoyl-CoA, which is responsible for ACLY inhibition and is largely restricted to the liver.[7][8] The absence of the activating enzyme, very-long-chain acyl-CoA synthetase-1 (ACSVL1), in skeletal muscle is a key reason for the low incidence of muscle-related side effects with this compound.[1][8] In immune cells, the activation of AMPK by this compound initiates a cascade of anti-inflammatory signaling.[4][5][8]

-

Downstream Signaling: Once activated, AMPK exerts its anti-inflammatory effects by downregulating pro-inflammatory pathways. A key target is the mitogen-activated protein kinase (MAPK) pathway.[4][8] By inhibiting the MAPK pathway in immune cells, this compound leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines.[6][8] This modulation of immune cell activity is a cornerstone of its systemic anti-inflammatory action.

Quantitative Analysis of Anti-inflammatory Effects from Clinical Trials

Multiple Phase 3 clinical trials have consistently demonstrated the hs-CRP-lowering effect of this compound. The data underscores that this effect is not merely a consequence of LDL-C reduction but an independent pharmacological property.[2][3]

| Trial/Analysis | Patient Population | Treatment | Key Findings on Inflammatory Markers | Lipid-Lowering Effects (for context) |

| CLEAR Harmony (Secondary Analysis) [2][9][10] | Patients with ASCVD and/or HeFH on maximally tolerated statins with hs-CRP ≥2 mg/L | This compound 180 mg daily vs. Placebo for 12 weeks | hs-CRP: -26.5% (placebo-corrected median percent change)[10] IL-6: -3.7% (not statistically significant)[9][10] Fibrinogen: +2.1% (not statistically significant)[9][10] | LDL-C: -21.1%[10] non-HDL-C: -14.3%[10] Apolipoprotein B: -13.1%[10] |

| CLEAR Outcomes [11] | Statin-intolerant patients at high risk for cardiovascular disease | This compound vs. Placebo | hs-CRP: -21.6% (difference in percent change at 6 months) | LDL-C: -21.1% (at 6 months) |

| Meta-analysis of Phase 3 Trials [12] | Pooled data from 7 trials (3892 patients) | This compound vs. Placebo | hs-CRP: -23.4% (significant percentage reduction) | LDL-C: -20.3% non-HDL-C: -15.5% Apolipoprotein B: -14.3% |

| Pooled Analysis of Phase 3 Trials [11] | Patients with hs-CRP ≥2 mg/L | This compound | hs-CRP: Reduction of up to 42% | Data not specified for this subgroup analysis |

A critical finding from the CLEAR Harmony secondary analysis was the lack of correlation between the reductions in hs-CRP and LDL-C, providing strong evidence for two distinct mechanisms of action.[2][9][13]

Experimental Protocols

Quantification of Inflammatory Markers in Clinical Trials

-

High-Sensitivity C-Reactive Protein (hs-CRP): Plasma or serum hs-CRP levels are typically measured using validated high-sensitivity immunoturbidimetric or enzyme-linked immunosorbent assays (ELISA). These assays have the requisite sensitivity to detect low levels of inflammation that are predictive of cardiovascular risk.

-

Interleukin-6 (IL-6) and Fibrinogen: IL-6 is quantified using high-sensitivity ELISA. Fibrinogen concentration is determined using the Clauss method, a clot-based assay.

In Vitro AMPK Activation Assay

This protocol provides a general framework for assessing the activation of AMPK in a cellular context, such as in human umbilical vein endothelial cells (HUVECs) or monocyte/macrophage cell lines.

-

Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 24 hours).[14] Include a positive control (e.g., AICAR) and a negative control (e.g., Compound C, an AMPK inhibitor).[14][15]

-

Cell Lysis: After treatment, wash cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) at Threonine 172.[14] Also, probe for total AMPK as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify band intensities to determine the ratio of p-AMPK to total AMPK.

-

-

Kinase Activity Assay (Alternative):

-

Use a commercial AMPK kinase assay kit.[16]

-

Briefly, add cell lysates to a plate coated with an AMPK-specific substrate (e.g., SAMStide).[15][16]

-

Initiate the kinase reaction by adding ATP.

-

After incubation, detect the phosphorylated substrate using a specific antibody and a detection reagent.[15]

-

Measure the signal (e.g., luminescence or absorbance) to determine relative AMPK activity.[16]

-

Assessment of Endothelial Cell Activation

This protocol outlines a method for evaluating the effect of this compound on endothelial inflammation, often induced by stimuli like lipopolysaccharide (LPS).

-

Cell Culture and Stimulation: Culture endothelial cells (e.g., HUVECs or mouse lung endothelial cells) and treat with this compound. After a pre-incubation period, stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 hours).[17]

-

Analysis of Adhesion Molecule Expression:

-

Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against endothelial activation markers such as E-selectin, VCAM-1, and ICAM-1.[17][18] Analyze the cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity, which correspond to the level of marker expression.

-

RT-qPCR: Isolate total RNA from the treated cells and reverse transcribe it to cDNA. Perform quantitative real-time PCR using specific primers for the genes encoding E-selectin, VCAM-1, and ICAM-1 to measure changes in their mRNA expression levels.[17]

-

-

Cytokine Secretion Analysis: Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits.[19]

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound activates AMPK, which in turn inhibits the pro-inflammatory MAPK pathway.

Experimental Workflow for In Vitro Assessment

References

- 1. This compound: for Whom and When - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Markers of Inflammation and Lp(a) - American College of Cardiology [acc.org]

- 3. This compound: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]

- 7. Statins and this compound: Different Actions of Cholesterol Inhibitors on Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound reduces hs-CRP, but not fibrinogen and IL-6 in patients with residual inflammatory risk - - PACE-CME [pace-cme.org]

- 10. Effects of this compound on CRP, IL-6, fibrinogen and lipoprotein(a) in patients with residual inflammatory risk: A secondary analysis of the CLEAR harmony trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound on atherogenic lipids and inflammation: A meta-analysis | Clínica e Investigación en Arteriosclerosis (English Edition) [elsevier.es]

- 13. This compound reduces cholesterol and inflammation, similar to statin: Study [medicaldialogues.in]

- 14. Effect of this compound on endothelial function – Il Diabete Online [ildiabeteonline.it]

- 15. AMPK Activity Assay [bio-protocol.org]

- 16. 4.3. AMPK Activity Measurement [bio-protocol.org]

- 17. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Bempedoic Acid: A Deep Dive into its Molecular Framework and Chemical Attributes

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class, orally administered small molecule that has emerged as a significant therapeutic agent for the management of hypercholesterolemia, particularly in patients with statin intolerance.[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, intended for professionals in the fields of research, science, and drug development.

Molecular Structure and Chemical Properties

This compound, systematically named 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid, is an alpha,omega-dicarboxylic acid.[3] Its structure features a 15-carbon aliphatic chain with methyl groups at positions 2 and 14, and a hydroxyl group at position 8. The molecular formula of this compound is C₁₉H₃₆O₅, and it has a molecular weight of 344.49 g/mol .[2]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | [3] |

| Molecular Formula | C₁₉H₃₆O₅ | [2] |

| Molecular Weight | 344.49 g/mol | [2] |

| Melting Point | 88-91 °C | N/A |

| logP | 4.47 | [2] |

| Water Solubility | -2.935 (log mol/L) | [2] |

| Appearance | White to off-white crystalline powder | N/A |

| IC₅₀ (for LDL-C reduction) | 3.17 µg/mL | [4] |

| IC₅₀ (cholesterol synthesis in hepatocytes) | 10 µM (for this compound-CoA) | [5] |

| Tₘₐₓ (Time to peak plasma concentration) | ~3.5 hours | [6] |

| Half-life (t₁/₂) | 21 ± 11 hours | [6] |

| Apparent Volume of Distribution (Vd/F) | 18 L | [6] |

| Plasma Protein Binding | 99.3% | [6] |

| Metabolism | Primarily hepatic glucuronidation of this compound and its active metabolite | [7] |

| Excretion | Approximately 70% in urine and 30% in feces, mainly as metabolites | [7][8] |

Mechanism of Action: A Targeted Approach to Cholesterol Synthesis

This compound is a prodrug that undergoes activation primarily in the liver to its active form, bempedoyl-CoA.[7][8] This activation is catalyzed by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is highly expressed in the liver but absent in skeletal muscle.[8] This liver-specific activation is a key factor in this compound's favorable muscle safety profile compared to statins.[8]

The primary pharmacological target of bempedoyl-CoA is ATP-citrate lyase (ACL), an enzyme that functions upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1] ACL catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[9] By inhibiting ACL, this compound reduces the supply of acetyl-CoA, a fundamental building block for the synthesis of both cholesterol and fatty acids.[8][9]

The reduction in intracellular cholesterol levels in hepatocytes leads to the upregulation of the low-density lipoprotein (LDL) receptor on the cell surface.[6] This, in turn, enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL-C levels.[6][7]

In addition to its primary mechanism of ACL inhibition, this compound has also been shown to activate AMP-activated protein kinase (AMPK), which may contribute to its beneficial effects on glucose metabolism and inflammation.[8]

Experimental Protocols

Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the simultaneous determination of this compound in pharmaceutical dosage forms.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with pH adjusted to 2.1 with orthophosphoric acid) in a specified ratio (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: Ambient

-

Detection wavelength: 224 nm

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve in a suitable diluent (e.g., the mobile phase) to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 90-720 µg/mL).

-

-

Sample Preparation:

-

Weigh and finely powder a representative number of tablets.

-

Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.

-

Add a portion of the diluent, sonicate to dissolve the active ingredient, and then dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the sample solutions.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a general enzymatic assay to determine the inhibitory activity of this compound (in its active CoA form) on ACL. This is often a coupled-enzyme assay.

-

Principle: The activity of ACL is measured by monitoring the production of one of its products, oxaloacetate. The oxaloacetate is then used as a substrate by malate dehydrogenase (MDH) in the presence of NADH. The oxidation of NADH to NAD+ is monitored as a decrease in absorbance at 340 nm.

-

Reagents and Materials:

-

Recombinant human ACL enzyme

-

Malate dehydrogenase (MDH)

-

Substrates: Citrate, Coenzyme A (CoA), ATP

-

Cofactor: MgCl₂

-

NADH

-

Assay buffer (e.g., Tris-HCl with DTT)

-

Bempedoyl-CoA (test inhibitor)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, NADH, and MDH.

-

Add varying concentrations of the inhibitor (bempedoyl-CoA) to the wells of the microplate. Include a control with no inhibitor.

-

Add the ACL enzyme to all wells.

-

Initiate the reaction by adding the substrate, citrate, to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Illustrative Experimental Workflow

The following diagram outlines a typical preclinical to clinical workflow for the evaluation of a novel lipid-lowering agent like this compound.

Conclusion

This compound represents a valuable addition to the armamentarium for managing hypercholesterolemia. Its unique, liver-specific mechanism of action through the inhibition of ATP-citrate lyase provides an effective strategy for lowering LDL-C, with a reduced risk of muscle-related side effects. This technical guide has provided a detailed overview of its molecular structure, chemical properties, and the experimental protocols used in its evaluation, offering a foundational resource for the scientific and drug development communities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A nonstatin drug for the management of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H36O5 | CID 10472693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetic and pharmacokinetic-pharmacodynamic modeling of this compound and low-density lipoprotein cholesterol in healthy subjects and patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, the First-in-Class Oral ATP Citrate Lyase Inhibitor with Hypocholesterolemic Activity: Clinical Pharmacology and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]

- 9. arpi.unipi.it [arpi.unipi.it]

Methodological & Application

Application Notes and Protocols: Bempedoic Acid as an Add-on to Statin Therapy in High-Risk Patients

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor designed to lower low-density lipoprotein cholesterol (LDL-C).[1] It serves as a valuable therapeutic option for high-risk patients with atherosclerotic cardiovascular disease (ASCVD) or heterozygous familial hypercholesterolemia (HeFH) who require additional LDL-C reduction despite being on maximally tolerated statin therapy, or for those who are statin-intolerant.[2][3] this compound is a prodrug that undergoes activation specifically in the liver, which minimizes the risk of muscle-related side effects commonly associated with statins.[4][5] These notes provide a comprehensive overview of its mechanism, clinical efficacy, safety profile, and detailed protocols for key experimental assessments.

Mechanism of Action

This compound targets the cholesterol biosynthesis pathway at a step upstream of HMG-CoA reductase, the enzyme inhibited by statins.[3]

-

Activation: this compound is a prodrug that is converted to its active form, bempedoyl-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[1][4] This enzyme is highly expressed in the liver but absent in skeletal muscle.[6]

-

ACL Inhibition: Bempedoyl-CoA directly inhibits ATP-citrate lyase (ACL), a key enzyme responsible for converting citrate into acetyl-CoA in the cytoplasm.[2][7]

-

Reduced Cholesterol Synthesis: The inhibition of ACL leads to a reduction in the hepatic synthesis of cholesterol.[4]

-

Upregulation of LDL Receptors: The decrease in intracellular cholesterol concentration causes an upregulation in the expression of LDL receptors on the surface of hepatocytes.[7]

-

Increased LDL-C Clearance: Enhanced LDL receptor activity leads to increased clearance of LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[1]

-

AMPK Activation: this compound has also been shown to activate AMP-activated protein kinase (AMPK), which may contribute to its beneficial effects on glucose metabolism and inflammation.[4][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A New Tool for LDL-Cholesterol Control in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome | Semantic Scholar [semanticscholar.org]

Clinical trial design for studying bempedoic acid efficacy and safety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, execution, and evaluation of clinical trials investigating the efficacy and safety of bempedoic acid, a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor.[1][2] The protocols outlined below are based on methodologies from pivotal Phase 3 trials and the landmark CLEAR Outcomes study.[3][4][5]

Introduction

This compound is an oral, once-daily medication approved for the treatment of hypercholesterolemia.[2][6] It works by inhibiting ATP citrate lyase, an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[7][8] A key characteristic of this compound is that it is a prodrug activated primarily in the liver by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is absent in skeletal muscle.[4][9] This targeted activation is believed to contribute to its lower incidence of muscle-related side effects compared to statins.[8][9]

Mechanism of Action

This compound's primary mechanism involves the inhibition of cholesterol synthesis in the liver. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, resulting in increased clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][7] Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which may contribute to its beneficial effects on glucose metabolism and inflammation.[9][10]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in hepatocytes.

Clinical Trial Design: A Protocol Framework

The following protocol is a synthesized framework based on the design of major this compound clinical trials, such as the CLEAR (Cholesterol Lowering via this compound, an ACL-Inhibiting Regimen) program.[11]

Study Objectives

-

Primary Efficacy Endpoint: To evaluate the percentage change in LDL-C from baseline to a specified time point (e.g., 12 or 24 weeks).[11][12][13]

-

Secondary Efficacy Endpoints:

-

Change in other lipid parameters: Total cholesterol, non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B (apoB), and triglycerides.[2][14]

-

Change in high-sensitivity C-reactive protein (hsCRP).[14][15]

-

Major Adverse Cardiovascular Events (MACE), typically a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, and coronary revascularization (for long-term outcome trials).[3][4]

-

-

Safety and Tolerability Endpoint: To assess the incidence of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory abnormalities.[13][16]

Study Design

A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard.[3][11][17]

-

Screening Phase: Typically a 4-5 week period to assess eligibility and include a placebo run-in to ensure adherence and identify patients with placebo-induced side effects.[11]

-

Randomization: Eligible patients are randomized in a 2:1 ratio to receive this compound (180 mg once daily) or a matching placebo.[13][17]

-

Treatment Phase: Duration can range from 12 to 52 weeks for lipid-lowering efficacy studies, or longer (e.g., a median of 40.6 months in CLEAR Outcomes) for cardiovascular outcome trials.[5][16]

-

Follow-up: Post-treatment follow-up visits to monitor for any persistent adverse effects.

Patient Population

Inclusion criteria are designed to target specific patient populations:

-

Inclusion Criteria:

-

Adults (typically 18-85 years old).[5]

-

Diagnosis of hypercholesterolemia, often with established atherosclerotic cardiovascular disease (ASCVD) or heterozygous familial hypercholesterolemia (HeFH).[13][15]

-

Elevated LDL-C levels (e.g., ≥70 mg/dL or ≥100 mg/dL) despite maximally tolerated statin therapy or for patients with documented statin intolerance.[3][13]

-

For statin-intolerant patients, a history of inability to tolerate at least two different statins is often required.[5][11]

-

-

Exclusion Criteria:

Experimental Protocols

-

Lipid Profile Analysis:

-

Collect fasting blood samples at baseline and specified follow-up visits.

-

Centrifuge samples to separate serum.

-

Analyze for total cholesterol, HDL-C, and triglycerides using standard enzymatic assays.

-

Calculate LDL-C using the Friedewald formula (for triglycerides <400 mg/dL) or by direct measurement.

-

Measure apoB and hsCRP using immunoturbidimetric or nephelometric assays.

-

-

Safety Monitoring:

-

Record all TEAEs at each visit, assessing severity and relationship to the study drug.

-

Perform comprehensive metabolic panels and complete blood counts at regular intervals.

-

Pay specific attention to uric acid, creatinine, and hemoglobin levels, as this compound has been associated with mild increases in the former two and a decrease in the latter.[16][18]

-

Monitor for and adjudicate all potential MACE by an independent clinical events committee in cardiovascular outcome trials.

-

Efficacy Data Summary

The efficacy of this compound has been consistently demonstrated across multiple Phase 3 clinical trials.

| Efficacy Endpoint | This compound Monotherapy vs. Placebo (in statin-intolerant patients) | This compound + Ezetimibe vs. Placebo | This compound as Add-on to Maximally Tolerated Statin vs. Placebo |

| LDL-C Reduction | ~21-28.5% reduction[14] | ~38-39.2% reduction[12][14] | ~17-18% additional reduction[13][15] |

| Non-HDL-C Reduction | ~17.9-23.6% reduction[11][14] | Data not consistently reported in this format | ~15.27% reduction[2] |

| Apolipoprotein B Reduction | ~15.0-19.3% reduction[11][14] | Data not consistently reported in this format | ~13.20% reduction[2] |

| hsCRP Reduction | ~24.3-33.0% reduction[11][14] | ~34% reduction | ~19% reduction[15] |

| 4-Component MACE Reduction (CLEAR Outcomes) | 13% relative risk reduction[4][14] | N/A | N/A |

| 3-Component MACE Reduction (CLEAR Outcomes) | 15% relative risk reduction[4][14] | N/A | N/A |

Safety and Tolerability Profile

This compound is generally well-tolerated.[16] The safety profile is summarized from pooled data of four Phase 3 trials.[16][18]

| Adverse Event | This compound (Rate per 100 person-years) | Placebo (Rate per 100 person-years) |

| Any Treatment-Emergent AE | 87.1 | 82.9 |

| AEs Leading to Discontinuation | 13.4 | 8.9 |

| Myalgia | 1.5 | 2.0 |

| Gout | 1.6 | 0.5 |

| New-Onset Diabetes/Hyperglycemia | 4.7 | 6.4 |

Clinical Trial Workflow

Caption: A typical workflow for a this compound clinical trial.

Conclusion

Clinical trials for this compound have been robustly designed to demonstrate its efficacy in lowering LDL-C and its overall safety profile. The CLEAR Outcomes trial further established its role in reducing major adverse cardiovascular events in statin-intolerant patients.[4][5] These protocols and data provide a strong foundation for future research and clinical application of this compound in managing hypercholesterolemia.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. bmjopen.bmj.com [bmjopen.bmj.com]

- 3. Rationale and design of the CLEAR-outcomes trial: Evaluating the effect of this compound on cardiovascular events in patients with statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gpnotebook.com [gpnotebook.com]

- 5. Cholesterol Lowering via this compound, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome | Semantic Scholar [semanticscholar.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Efficacy and safety of this compound in patients not receiving statins in phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy of this compound to Reduce LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Esperion Announces Positive Top-Line Results from Final Pivotal Phase 3 Study of this compound | Esperion Therapeutics, Inc. [esperion.gcs-web.com]

- 16. This compound safety analysis: Pooled data from four phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Bempedoic Acid and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid (marketed as Nexletol™) is a first-in-class ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1] It is a prodrug that is activated in the liver to its active form, bempedoyl-CoA.[2][3] This activation is mediated by very-long-chain acyl-CoA synthetase-1 (ACSVL1), an enzyme predominantly found in the liver and not in skeletal muscle.[3][4] Bempedoyl-CoA inhibits ACL, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][4] This inhibition leads to reduced cholesterol synthesis in the liver and an upregulation of low-density lipoprotein (LDL) receptors, resulting in increased clearance of LDL-cholesterol from the blood.[2][4]

The primary active metabolite of this compound is its 8-keto metabolite, also known as ESP15228.[5][6] this compound and its metabolites are primarily eliminated through the metabolism of their acyl glucuronide conjugates.[7] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides detailed application notes and protocols for the quantification of this compound and its key metabolite, ESP15228, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes a multi-step metabolic process, primarily in the liver, to become pharmacologically active and is eventually metabolized for excretion. The pathway involves activation to a CoA thioester, reversible metabolism to a keto metabolite, and finally conjugation for elimination.

Quantitative Analysis Data

The following tables summarize the key parameters for the quantification of this compound and its metabolite ESP15228 using a validated LC-MS/MS method.[5][6][8]

Table 1: LC-MS/MS Method Parameters

| Parameter | This compound | ESP15228 (Keto Metabolite) |

| Matrix | Human Plasma, Human Urine | Human Plasma, Human Urine |

| Extraction Method | Solid Phase Extraction (Mixed-Mode Anion Exchange) | Solid Phase Extraction (Mixed-Mode Anion Exchange) |

| Chromatography | Reversed-Phase Liquid Chromatography | Reversed-Phase Liquid Chromatography |

| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Negative Ion Electrospray (ESI-) | Negative Ion Electrospray (ESI-) |

| Lower Limit of Quantification (LLOQ) in Plasma | 20 ng/mL | 10 ng/mL |

| Lower Limit of Quantification (LLOQ) in Urine | 20 ng/mL | 10 ng/mL |

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase Column |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol describes the extraction of this compound and ESP15228 from human plasma and urine using a mixed-mode anion exchange 96-well plate.[5][6]

Materials:

-

96-well mixed-mode anion exchange SPE plate

-

Human plasma or urine samples

-

Internal standard (IS) solution (e.g., isotopically labeled this compound and ESP15228)

-

Methanol

-

Isopropanol

-

Formic acid

-

Ammonium formate

-

Water (HPLC grade)

-

Centrifuge

-

96-well collection plate

-

Plate sealer

-

Positive pressure manifold or vacuum manifold

Procedure:

-

Sample Pre-treatment (Urine): To prevent adsorptive losses, acidify urine samples with formic acid and dilute with isopropanol before any transfer steps.[5][6]

-

Sample Aliquoting: Pipette 100 µL of plasma or pre-treated urine sample into the wells of the 96-well plate.

-

Internal Standard Addition: Add 50 µL of the internal standard solution to each well.

-

Sample Loading: Mix the samples and load them onto the SPE plate that has been pre-conditioned with methanol and equilibrated with water.

-

Washing:

-

Elution: Elute the analytes with a solution of 5% formic acid in methanol into a clean 96-well collection plate.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: Seal the plate and inject the samples into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the general conditions for the chromatographic separation and mass spectrometric detection of this compound and ESP15228.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Perform a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

The specific gradient program should be optimized to achieve adequate separation of the analytes from matrix components.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion electrospray mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, ESP15228, and their respective internal standards.

-

Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound and its metabolites from biological samples.

References

- 1. ijbpas.com [ijbpas.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]

- 4. droracle.ai [droracle.ai]

- 5. primo.rowan.edu [primo.rowan.edu]

- 6. Measurement of this compound and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ymerdigital.com [ymerdigital.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Bempedoic Acid for Statin-Intolerant Patient Populations

Introduction

Statins are the cornerstone of therapy for lowering low-density lipoprotein cholesterol (LDL-C) and reducing the risk of atherosclerotic cardiovascular disease (ASCVD). However, a significant portion of patients experience statin-associated muscle symptoms (SAMS), leading to poor adherence or discontinuation of this life-saving therapy. Bempedoic acid is a first-in-class, oral, once-daily ATP-citrate lyase (ACL) inhibitor that lowers LDL-C and has been shown to reduce cardiovascular events in statin-intolerant patients.[1][2] Its unique mechanism of action, which involves liver-specific activation, prevents its accumulation in skeletal muscle, thereby avoiding the muscle-related side effects commonly associated with statins.[3][4] These notes provide a comprehensive overview of its application, supported by clinical trial data and protocols.

Mechanism of Action

This compound is a prodrug that is activated in the liver by very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[5][6] Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[7][8] The inhibition of ACL reduces the synthesis of cholesterol in the liver, which leads to the upregulation of LDL receptors on hepatocytes. This, in turn, increases the clearance of LDL-C from the bloodstream.[6][9] A critical feature of this compound is that the activating enzyme, ACSVL1, is not present in skeletal muscle, which is believed to be the reason for its low incidence of muscle-related adverse effects.[3][10]

Clinical Efficacy and Safety Data

The efficacy and safety of this compound in statin-intolerant patients have been established through several large-scale, randomized clinical trials, most notably the CLEAR Serenity and CLEAR Outcomes trials.

Lipid-Lowering Efficacy (CLEAR Serenity)

The CLEAR Serenity trial evaluated this compound in patients with hypercholesterolemia and a history of intolerance to at least two statins.[10] The study demonstrated that this compound significantly reduced LDL-C and other atherogenic lipoproteins compared to placebo over a 24-week period.[10][11]

Table 1: Efficacy of this compound in Statin-Intolerant Patients (CLEAR Serenity Trial)

| Parameter | Baseline (Mean) | Placebo-Corrected Percent Change at Week 12 | P-value |

|---|---|---|---|

| LDL-C | 157.6 mg/dL | -21.4% | <0.001 |

| Non-HDL-C | - | -17.9% | <0.001 |

| Total Cholesterol | - | -14.8% | <0.001 |

| Apolipoprotein B | - | -15.0% | <0.001 |

| hs-CRP | - | -24.3% | <0.001 |

Data sourced from the CLEAR Serenity clinical trial results.[10]

Cardiovascular Outcomes (CLEAR Outcomes)

The CLEAR Outcomes trial was a landmark study that assessed the effect of this compound on major adverse cardiovascular events (MACE) in statin-intolerant patients who had or were at high risk for cardiovascular disease.[12][13] The trial enrolled 13,970 patients with a median follow-up of 40.6 months.[12]

Table 2: Cardiovascular Outcomes with this compound (CLEAR Outcomes Trial)

| Endpoint | This compound Group (N=6992) | Placebo Group (N=6978) | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Primary Endpoint (4-Component MACE) | 11.7% (819 patients) | 13.3% (927 patients) | 0.87 (0.79-0.96) | 0.004 |

| Fatal or Nonfatal Myocardial Infarction | 3.7% (261 patients) | 4.8% (334 patients) | 0.77 (0.66-0.91) | 0.002 |

| Coronary Revascularization | 6.2% (435 patients) | 7.6% (529 patients) | 0.81 (0.72-0.92) | 0.001 |